molecular formula C23H20N6O6S B12929499 [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate

[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate

Cat. No.: B12929499
M. Wt: 508.5 g/mol
InChI Key: JDEDSGALYYBYKS-YQVWRLOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The compound’s IUPAC name derives from its structural components:

Parent structure : Oxolan (tetrahydrofuran) ring with hydroxylmethyl at position 2, benzoate at position 3, and a substituted purine at position 5.
Substituents :

  • Position 2 : Hydroxymethyl (-CH$$_2$$OH)
  • Position 3 : Benzoate ester (C$$6$$H$$5$$COO-)
  • Position 5 : 6-[(2-Nitrophenyl)sulfanylamino]purin-9-yl group

Table 1: IUPAC Name Breakdown

Component Description
Oxolan backbone Tetrahydrofuran ring with stereochemistry (2R,3S,5R)
2-(Hydroxymethyl) -CH$$_2$$OH group at position 2
3-Benzoate Benzoyloxy (-OCOC$$6$$H$$5$$) esterification at position 3
5-Substituted purine Purine base with 6-[(2-nitrophenyl)thio]amino modification at position 6

The systematic name adheres to IUPAC priority rules by:

  • Identifying the oxolan backbone as the parent structure.
  • Numbering substituents to minimize locants (hydroxymethyl at position 2, benzoate at 3).
  • Specifying purine substitution at position 5 with full descriptor for the 6-thioamino-2-nitrobenzene group.

Structural Relationship to Purine Nucleoside Analogues

This compound belongs to the class of modified purine nucleosides , sharing core features with natural counterparts while incorporating targeted modifications:

Key Structural Comparisons
Table 2: Structural Features vs. Natural Purine Nucleosides

Feature Natural Nucleoside (e.g., Adenosine) Target Compound
Sugar moiety β-D-ribofuranose (2R,3S,5R)-Oxolan with hydroxymethyl
Glycosidic bond N9-purine to C1'-ribose N9-purine to C5'-oxolan
Base modification Unmodified adenine 6-Thioamino-2-nitrobenzene functionalization
2'-Position -OH in ribose -CH$$2$$OCOC$$6$$H$$_5$$ (benzoate ester)

Functional Implications

  • Oxolan backbone : Replaces ribose to enhance metabolic stability against phosphorylases.
  • Benzoate ester : Increases lipophilicity for improved membrane permeability.
  • 6-Thioamino-2-nitrobenzene : Introduces steric bulk and electron-withdrawing effects, potentially altering base-pairing or enzyme binding.

Stereochemical Configuration at 2R,3S,5R Positions

The (2R,3S,5R) stereochemistry critically determines biological interactions:

Stereochemical Analysis
Table 3: Configuration Impact vs. Natural Nucleosides

Position Configuration Role in Natural Nucleosides Impact in Target Compound
2R Hydroxymethyl Ribose 2'-OH (RNA) or 2'-H (DNA) Esterification site for benzoate
3S Benzoate Ribose 3'-OH (phosphodiester link) Blocks 3'-OH participation in polymerization
5R Purine linkage Ribose 1'-C in natural N-glycosides Alters sugar pucker and enzyme recognition

Synthetic Considerations

  • The (2R,3S,5R) configuration is achieved via Vorbrüggen glycosylation , utilizing protected sugar precursors to control stereoselectivity.
  • X-ray crystallography or NOESY NMR typically confirms spatial arrangements of substituents.

Biological Implications

  • The 3S benzoate creates a pseudo-3'-deoxy configuration, mimicking antiviral nucleosides like cordycepin.
  • 5R linkage preserves anti-conformation of the purine base relative to the sugar, maintaining recognition by kinases.

Properties

Molecular Formula

C23H20N6O6S

Molecular Weight

508.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate

InChI

InChI=1S/C23H20N6O6S/c30-11-17-16(35-23(31)14-6-2-1-3-7-14)10-19(34-17)28-13-26-20-21(24-12-25-22(20)28)27-36-18-9-5-4-8-15(18)29(32)33/h1-9,12-13,16-17,19,30H,10-11H2,(H,24,25,27)/t16-,17+,19+/m0/s1

InChI Key

JDEDSGALYYBYKS-YQVWRLOYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Purine Base Functionalization

  • The 6-position of the purine ring is functionalized by nucleophilic substitution or amination reactions.
  • The 2-nitrophenylsulfanylamino group is introduced via reaction of a 6-chloropurine nucleoside intermediate with 2-nitrophenylsulfanylamine under basic conditions.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction temperatures range from room temperature to 80°C, depending on reactivity.
  • Catalysts or bases such as triethylamine or potassium carbonate are used to facilitate substitution.

Sugar Moiety Esterification

  • The 3'-hydroxyl group of the sugar is selectively esterified with benzoic acid derivatives.
  • Activation of benzoic acid is commonly achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic 4-dimethylaminopyridine (DMAP).
  • The reaction is typically carried out in anhydrous dichloromethane or tetrahydrofuran (THF) at 0°C to room temperature.
  • The esterification proceeds with high regioselectivity due to the protection of other hydroxyl groups on the sugar.

Protection and Deprotection Steps

  • Hydroxyl groups on the sugar other than the 3'-position are protected using silyl ethers (e.g., TBDMS) or acyl groups to prevent undesired reactions.
  • After esterification, protecting groups are removed under mild acidic or fluoride ion conditions to yield the free hydroxyl groups.
  • Purification is performed after each step to ensure the integrity of intermediates.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
6-Substitution on purine 2-nitrophenylsulfanylamine, K2CO3 DMF 60-80°C 12-24 h 70-85 Nucleophilic substitution
3'-Esterification Benzoic acid, DCC, DMAP DCM or THF 0°C to RT 4-8 h 75-90 Selective esterification
Protection of hydroxyls TBDMS-Cl, imidazole DMF or pyridine RT 2-4 h 80-95 Protects other hydroxyl groups
Deprotection TBAF (tetrabutylammonium fluoride) THF RT 1-3 h 85-95 Removes silyl protecting groups

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is used extensively to purify intermediates and final products.
  • Spectroscopy: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.
  • Crystallization: In some cases, recrystallization from suitable solvents is employed to obtain pure crystalline material.

Research Findings and Optimization

  • Studies indicate that the choice of protecting groups and reaction conditions significantly affects the regioselectivity and yield of esterification.
  • The use of mild bases and controlled temperatures minimizes side reactions such as hydrolysis or over-esterification.
  • Optimization of nucleophilic substitution on the purine ring improves the incorporation efficiency of the 2-nitrophenylsulfanylamino group.
  • Recent patents suggest that zinc trifluoromethanesulfonate can be used as a Lewis acid catalyst to enhance esterification rates and selectivity in similar nucleoside derivatives.

Summary Table of Preparation Method Highlights

Aspect Description
Starting Material Protected purine nucleoside precursor
Key Functionalization 6-position substitution with 2-nitrophenylsulfanylamino
Esterification Site 3'-hydroxyl group of sugar moiety
Protecting Groups TBDMS or acyl groups for hydroxyl protection
Coupling Agents DCC, DIC with DMAP catalyst
Solvents DMF, DMSO, DCM, THF
Reaction Temperatures 0°C to 80°C
Purification Silica gel chromatography, recrystallization
Typical Yields 70-95% per step

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating reactive intermediates.

ConditionsCatalystProductYieldSource
0.1 M HCl (aq.)Acid[(2R,3S,5R)-2-(hydroxymethyl)-5-(6-[(2-nitrophenyl)sulfanylamino]purin-9-yl)oxolane-3-yl] carboxylic acid78%
0.1 M NaOH (aq.)BaseSame as above85%

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of the benzoate leaving group . The reaction proceeds efficiently in polar aprotic solvents like DMF.

Nucleophilic Substitution at Purine

The purine’s C6 position, bearing the sulfanylamino group, participates in substitution reactions. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) displaces the sulfanylamino group:

    R-S-NH2+R’NH2R-NH-R’+H2S\text{R-S-NH}_2 + \text{R'NH}_2 \rightarrow \text{R-NH-R'} + \text{H}_2\text{S}

    This reaction occurs in the presence of Pd/C or under metal-free oxidative conditions .

Oxidation of Hydroxymethyl Group

The hydroxymethyl (-CH2_2OH) group is oxidized to a carboxylic acid (-COOH) using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane :

-CH2OHDDQ-COOH\text{-CH}_2\text{OH} \xrightarrow{\text{DDQ}} \text{-COOH}

This transformation is critical for enhancing hydrogen-bonding interactions in drug design .

Reduction of Nitro Group

The 2-nitrophenyl group undergoes catalytic hydrogenation (H2_2, Pd/C) to form an aniline derivative :

-NO2H2,Pd/C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{-NH}_2

Reduction kinetics depend on solvent polarity, with ethanol providing optimal results (95% conversion in 4 hours) .

Sulfanylamino Group Reactivity

The -S-NH- linkage participates in:

  • Thioether cleavage : Oxidative cleavage with mCPBA (meta-chloroperbenzoic acid) yields sulfonic acid derivatives.

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(OAc)2_2.

Photochemical Reactivity

The nitro group facilitates photoinduced electron transfer, enabling applications in photodynamic therapy. Irradiation at 365 nm generates singlet oxygen (1O2^1\text{O}_2) with a quantum yield of 0.42 .

Computational Reactivity Insights

DFT calculations (B3LYP/6-31G*) reveal:

  • The purine’s N7 atom is the most nucleophilic site (Fukui index: 0.12) .

  • The nitro group lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate exhibit antiviral properties. Specifically, derivatives of purine nucleosides are known to inhibit viral replication by interfering with nucleic acid synthesis. This compound's structure suggests it may function as a nucleoside analog, potentially offering therapeutic benefits against viral infections .

Anticancer Potential

The incorporation of nitrophenyl sulfanylamino groups in the compound may enhance its ability to interact with cellular targets involved in cancer progression. Research into similar structures has shown that they can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival . The dual functionality of the compound could provide a basis for developing novel anticancer agents.

Enzyme Inhibition Studies

The unique functional groups present in This compound suggest potential as an enzyme inhibitor. Compounds that mimic natural substrates often serve as inhibitors for various enzymes involved in metabolic pathways. For instance, purine derivatives can inhibit enzymes like adenosine deaminase or xanthine oxidase, which are critical in purine metabolism and associated diseases .

Drug Delivery Systems

Due to its complex structure and potential for functionalization, this compound could be integrated into drug delivery systems. The oxolane ring may facilitate encapsulation or conjugation with other therapeutic agents, enhancing their solubility and bioavailability. Research into polymer-drug conjugates has shown promising results in improving the pharmacokinetic profiles of anticancer drugs .

Case Studies

  • Antiviral Screening : A study evaluated the antiviral efficacy of purine derivatives against HIV and hepatitis viruses. Results indicated that compounds structurally similar to This compound exhibited significant inhibition of viral replication in vitro.
  • Cancer Cell Line Testing : In vitro assays using breast cancer cell lines demonstrated that modifications of the compound led to increased apoptosis rates compared to controls. The study highlighted the importance of the nitrophenyl moiety in enhancing cytotoxicity.
  • Enzyme Interaction Studies : Research focused on the inhibition of xanthine oxidase by purine analogs revealed that compounds similar to the target compound effectively reduced uric acid levels in model systems, suggesting potential applications in treating gout.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate involves its interaction with specific molecular targets. As a nucleoside analog, it can be incorporated into nucleic acids, disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Source) Substituent at Purine C6 Sugar Modifications Molecular Weight Notable Properties
Target Compound 2-Nitrophenylsulfanylamino 3-O-benzoate, hydroxymethyl ~575 (calc.) High polarity (nitro), moderate lipophilicity (benzoate)
N6,3′-O-Dibenzoyl-2′-deoxyadenosine () Benzamido 3-O-benzoate, 2'-deoxy 459.5 Antiviral activity; enhanced stability via deoxygenation
Compound 19 () N-Benzoylbenzamido, 2-nitro 2-O-benzoyloxymethyl 713.2 High molecular weight; nitro group for potential reactivity
PSB-16301 () Phenethylthio Tetrahydrofuran triol ~450 (calc.) P2Y receptor antagonist; sulfur enhances binding affinity
CV1808 () 2-(4-Chlorophenyl)ethoxy Hydroxymethyl, diol ~450 (calc.) Adenosine receptor agonist; chloro group for lipophilicity
Key Differences :
  • Substituent Electronic Effects: The target’s 2-nitrophenylsulfanylamino group introduces stronger electron-withdrawing effects compared to benzamido () or benzylamino () groups. This may alter nucleophilic reactivity or hydrogen-bonding capacity .
  • Lipophilicity : The benzoate ester in the target compound increases logP compared to hydroxylated analogs (e.g., ’s compound 20, which has a free hydroxyl group). However, it is less lipophilic than triply benzoated derivatives ().

Biological Activity

[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure indicates that it may interact with various biological macromolecules, which is crucial for its pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H20N6O6S
  • Molecular Weight : 508.5 g/mol
  • CAS Number : 89845-55-6

The compound's biological activity can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the nitrophenyl sulfanylamino group suggests potential inhibition of enzymes involved in nucleic acid metabolism, which may impact cancer cell proliferation.
  • Antioxidant Properties : Studies indicate that similar compounds exhibit antioxidant activity, suggesting that this compound may also protect cells from oxidative stress.
  • Interaction with DNA/RNA : The purine derivative structure implies possible interactions with nucleic acids, influencing processes such as replication and transcription.

Biological Activity Data

Activity TypeObservationsReferences
AnticancerInhibits proliferation of cancer cell lines ,
AntioxidantReduces oxidative stress in cellular models,
Enzyme InhibitionInhibits specific nucleoside triphosphate hydrolases ,

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that a similar purine derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects (Reference ).
  • Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) indicated that compounds with similar structures showed marked antioxidant properties in vitro, reducing reactive oxygen species levels significantly (Reference ).
  • Mechanistic Study on Enzyme Interaction : A detailed investigation into enzyme inhibition revealed that compounds with the nitrophenyl sulfanylamino moiety effectively inhibited nucleoside triphosphate hydrolases, which are critical in nucleotide metabolism (Reference ).

Q & A

Q. What are the key considerations for synthesizing [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to maintain stereochemistry. Critical steps include:
  • Protection of hydroxyl groups (e.g., benzoyl in ) to prevent undesired side reactions.
  • Sulfanylamino coupling under inert atmosphere to avoid oxidation (common in nitrophenyl derivatives, as seen in ).
  • Chromatographic purification (e.g., reverse-phase HPLC, as in ) to isolate enantiomers.
  • Validation via NMR and mass spectrometry () to confirm stereochemistry and purity.
    Reference for reaction optimization and for analytical validation.

Q. How can the compound’s stability be ensured during storage for long-term studies?

  • Methodological Answer : Stability depends on:
  • Storage conditions : Dry, inert atmosphere (argon/nitrogen) at -20°C in amber glass vials ().
  • Hygroscopicity mitigation : Use desiccants (e.g., silica gel) to prevent hydrolysis of the benzoate ester ().
  • Regular stability assays : Monitor degradation via HPLC () or LC-MS ().
    Reference for storage protocols.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound in purinergic receptor studies?

  • Methodological Answer : Discrepancies may arise from:
  • Receptor subtype selectivity : Use competitive binding assays (e.g., SPR, as in ) to differentiate affinity for P2Y vs. adenosine receptors.
  • Metabolic instability : Evaluate half-life in physiological buffers (e.g., PBS with esterase inhibitors, ).
  • Batch variability : Implement QC checks (e.g., chiral HPLC, ) to ensure consistency.
    Reference for receptor profiling and for purity validation.

Q. How can computational modeling guide the design of analogs targeting specific adenosine receptor subtypes?

  • Methodological Answer :
  • Docking studies : Use X-ray structures of adenosine receptors (e.g., A2A, A3) to predict binding modes of the nitrophenyl-sulfanylamino group ().
  • QSAR analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity data ().
  • ADMET prediction : Assess solubility and metabolic stability via tools like SwissADME ().
    Reference for structural insights.

Q. What advanced analytical techniques validate the compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (e.g., KD values, ).
  • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution ().
  • Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging ().
    Reference for experimental workflows.

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